molecular formula C19H25FN6O2 B2660654 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-61-5

8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2660654
CAS No.: 505080-61-5
M. Wt: 388.447
InChI Key: HKWCSDDOEWQDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated at the 7-position with 4-fluorobenzyl bromide under basic conditions.

    Amination: The 8-position is then functionalized with a diethylaminoethyl group through nucleophilic substitution.

    Methylation: The 3-position is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the purine ring, potentially reducing double bonds within the heterocycle.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study purine metabolism and its effects on cellular processes. It can be used to investigate enzyme interactions and inhibition.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other valuable chemical entities.

Mechanism of Action

The mechanism of action of 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes involved in purine metabolism, thereby affecting cellular nucleotide levels. The fluorobenzyl group could enhance binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-((2-(dimethylamino)ethyl)amino)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-((2-(diethylamino)ethyl)amino)-7-(4-methylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

Compared to similar compounds, 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding interactions, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-6-8-14(20)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWCSDDOEWQDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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